molecular formula C17H19NO2S B2616202 N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide CAS No. 1211616-65-7

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2616202
CAS No.: 1211616-65-7
M. Wt: 301.4
InChI Key: AJZXKEFJBIDXKG-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining a thiophene carboxamide moiety with a 4-phenyltetrahydropyran group. The thiophene carboxamide scaffold is a privileged structure in anticancer research. Compounds featuring this core have demonstrated potent cytotoxic effects against a diverse range of cancer cell lines, including melanoma (A375), breast carcinoma (MCF-7), and colorectal cancer (HT-29) . The proposed mechanisms of action for similar thiophene carboxamides include the induction of apoptosis through caspase-3/7 activation, disruption of mitochondrial membrane potential, and interference with tubulin polymerization, mirroring the activity of biomimetic compounds like Combretastatin A-4 . This makes such compounds valuable tools for investigating novel oncology therapeutics and signaling pathways. Furthermore, the structural motif of thiophene carboxamides is also recognized for its antimicrobial potential. Research on analogous molecules has shown promising efficacy against resistant bacterial strains, such as ESBL-producing E. coli , suggesting a potential application in developing new antibacterial agents . The incorporation of the 4-phenyloxane (tetrahydropyran) ring adds complexity and modulates the molecule's physicochemical properties, potentially enhancing its binding affinity and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(14-6-11-21-12-14)18-13-17(7-9-20-10-8-17)15-4-2-1-3-5-15/h1-6,11-12H,7-10,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZXKEFJBIDXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide typically involves the reaction of 4-phenyloxan-4-ylmethylamine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-3-carboxamide reduced to thiophene-3-amine.

    Substitution: Brominated or sulfonated thiophene derivatives.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The thiophene ring can interact with various proteins, affecting their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide to key analogs in terms of synthetic routes , physicochemical properties , and biological activities , based on evidence from the literature.

Key Observations :

  • The target compound’s tetrahydropyran-phenyl substituent distinguishes it from analogs with halogenated (e.g., 4-chlorophenyl in Compound 3) or alkyne-based (e.g., phenylethynyl in Compound 15a) groups.
  • Cyclic ether moieties (e.g., oxane) may enhance solubility compared to purely aromatic or aliphatic substituents .
Physicochemical and Spectral Properties
Compound ID / Name Melting Point (°C) Yield (%) Key Spectral Features (NMR, IR, MS)
Target Compound Not reported Likely C=O stretch (1650–1700 cm⁻¹), aromatic protons (δ 7.2–7.6 ppm), oxane protons (δ 3.5–4.5 ppm).
Compound 11 167–168 59 1H NMR: Aromatic protons (δ 7.3–8.1 ppm), NH (δ 10.2 ppm); IR: C≡N (2220 cm⁻¹), C=O (1680 cm⁻¹).
Compound 15 >300 84 1H NMR: Hydrazinocarbonyl (δ 9.8 ppm), NH (δ 10.5 ppm); MS: m/z 541 [M+].
Compound 80md 165–166 1H NMR: Acetylphenyl (δ 2.6 ppm), triazole (δ 7.8–8.1 ppm); MS: m/z 486 [M+].

Key Observations :

  • The target compound’s oxane ring would introduce distinct NMR signals for ether protons (δ 3.5–4.5 ppm) and deshielded carboxamide protons.
  • High melting points (e.g., >300°C for Compound 15) correlate with hydrogen-bonding groups like hydrazinocarbonyl, which the target compound lacks .

Key Observations :

  • The target compound’s oxane-phenyl group may confer improved blood-brain barrier penetration compared to purely planar analogs (e.g., Compound 13) .
  • Lack of electron-withdrawing groups (e.g., 5-cyano in VEGFR-2 inhibitors) could reduce kinase affinity compared to Compounds 5, 6, and 10 .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and implications for pharmaceutical development.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The molecular structure is characterized by the presence of a thiophene ring and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various strains of bacteria, including resistant strains such as Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
4a13 ± 225 mg/mL
4c15 ± 220 mg/mL
N-[phenyl]thiophene10 ± 130 mg/mL

The above table summarizes the antibacterial activity measured using agar well diffusion methods. The compounds were tested at varying concentrations, with significant zones of inhibition observed at higher concentrations.

The mechanism by which this compound exerts its antibacterial effects appears to involve binding to specific bacterial enzymes, particularly beta-lactamases. Molecular docking studies have shown that this compound can effectively bind to the active sites of these enzymes, inhibiting their function and thus preventing bacterial resistance mechanisms.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various thiophene derivatives demonstrated their ability to inhibit the growth of ESBL-producing E. coli strains. The compounds were assessed for their binding affinities and interactions with the beta-lactamase enzyme, revealing promising results for this compound as a potential therapeutic agent against antibiotic-resistant bacteria .
  • Molecular Docking Analysis : Computational studies indicated that this compound forms stable complexes with target proteins involved in bacterial resistance. The binding interactions included hydrogen bonds and hydrophobic interactions, which are crucial for the stability and efficacy of the compound .
  • Comparative Studies : In comparative analyses with other thiophene derivatives, this compound exhibited superior antibacterial activity compared to several analogs. This suggests that structural modifications can significantly enhance biological activity .

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